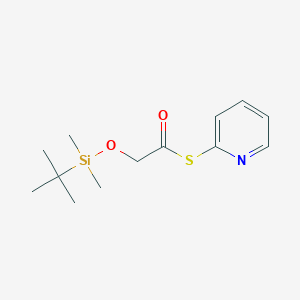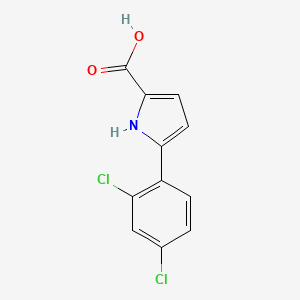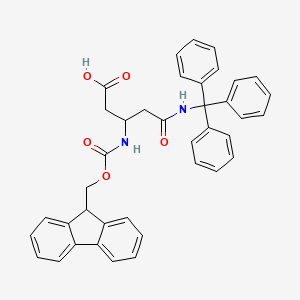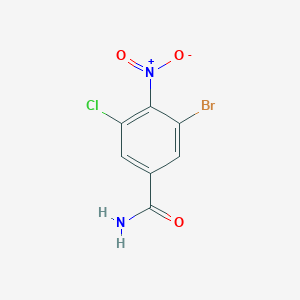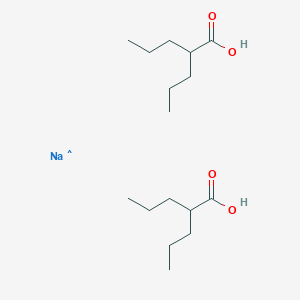
CID 9883211
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Divalproex sodium is a coordination compound comprised of sodium valproate and valproic acid in a 1:1 molar relationship. It is primarily used as an anticonvulsant and mood-stabilizing drug. Divalproex sodium is commonly prescribed for the treatment of epilepsy, bipolar disorder, and to prevent migraine headaches .
Preparation Methods
Synthetic Routes and Reaction Conditions
Divalproex sodium is synthesized through the partial neutralization of valproic acid with sodium hydroxide. The process involves the crystallization of a 1:1 mixture of valproic acid and sodium valproate from a chilled solution of acetone, followed by washing with chilled acetone .
Industrial Production Methods
In industrial settings, divalproex sodium is produced using a similar method but on a larger scale. The film hydration method is also employed to prepare formulations, which are then examined for viscosity, morphological properties, and encapsulation efficiency .
Chemical Reactions Analysis
Types of Reactions
Divalproex sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form valeric acid and other related substances.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Substitution: Strong nucleophiles such as sodium hydroxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include valeric acid, 2-methyl valeric acid, and 2-propyl-2-pentenoic acid .
Scientific Research Applications
Divalproex sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving coordination chemistry and reaction mechanisms.
Mechanism of Action
The exact mechanism by which divalproex sodium exerts its effects is not fully understood. it is believed to increase brain concentrations of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. This increase in GABA levels helps to stabilize neuronal activity, thereby reducing the occurrence of seizures and mood swings .
Comparison with Similar Compounds
Similar Compounds
Valproic Acid: Similar in structure and function, but divalproex sodium is preferred due to its better gastrointestinal tolerance.
Lamotrigine: Another anticonvulsant used for similar indications but has a different mechanism of action.
Carbamazepine: Used for epilepsy and bipolar disorder but differs in its chemical structure and side effect profile.
Uniqueness
Divalproex sodium is unique in its ability to provide a stable release of the active compound, leading to more consistent therapeutic effects and fewer gastrointestinal side effects compared to valproic acid .
Properties
Molecular Formula |
C16H32NaO4 |
|---|---|
Molecular Weight |
311.41 g/mol |
InChI |
InChI=1S/2C8H16O2.Na/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
FZTDWYFCSIEEDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


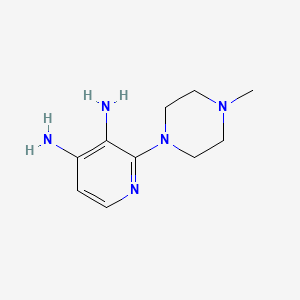
![N-[2-(aminomethyl)benzyl]-N,N-dipropylamine](/img/structure/B15198692.png)
![2-chloro-4-[(1R,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile](/img/structure/B15198699.png)
![1-[4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl]methanamine](/img/structure/B15198714.png)
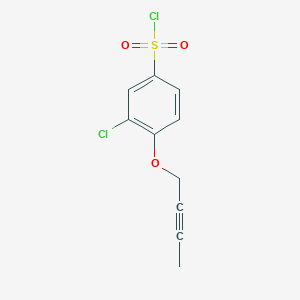
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B15198730.png)
![N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B15198734.png)
